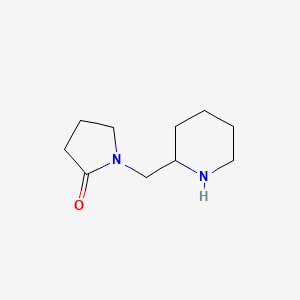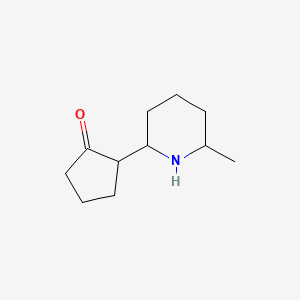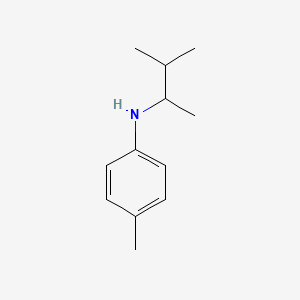![molecular formula C14H25N B13287677 N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine](/img/structure/B13287677.png)
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexene ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine typically involves the reaction of cyclohexene with ethylamine under controlled conditions. The process begins with the preparation of 2-(1-cyclohexenyl)ethylamine, which is then reacted with 2-methylcyclopentanone to form the desired compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives .
Scientific Research Applications
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its interactions with specific molecular targets.
Mechanism of Action
The mechanism by which N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research, but they may include enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: This compound shares a similar cyclohexene structure but lacks the cyclopentane ring.
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: This compound has a similar ethylamine linkage but includes a methoxyphenyl group instead of a cyclopentane ring.
Uniqueness
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous .
Properties
Molecular Formula |
C14H25N |
|---|---|
Molecular Weight |
207.35 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C14H25N/c1-12-6-5-9-14(12)15-11-10-13-7-3-2-4-8-13/h7,12,14-15H,2-6,8-11H2,1H3 |
InChI Key |
FCSBTKUGKJNZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine](/img/structure/B13287597.png)
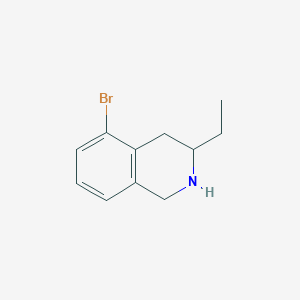
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13287607.png)
![4-Chloro-2-[(3-methylbutyl)amino]benzonitrile](/img/structure/B13287609.png)
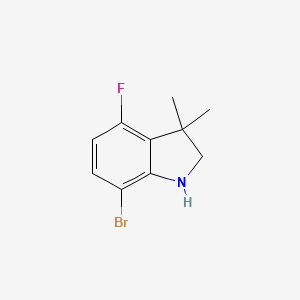

![2,4-Dichloro-6-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13287619.png)

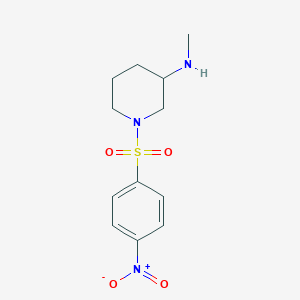
![1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13287628.png)
